Avitriptan, chemically known as 3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-N-methyl-1H-indole-5-methanesulfonamide [], is a synthetic compound classified as a 5-HT1B/1D receptor agonist []. Its primary application in scientific research is as a pharmacological tool for studying the role of 5-HT1B/1D receptors in various physiological and pathological processes, particularly migraine.
Avitriptan was developed by Bristol-Myers Squibb and is classified as a serotonin receptor agonist. It has been evaluated in clinical trials but has not been marketed commercially. Its structural formula can be represented as follows:
Avitriptan features a complex molecular structure that includes an indole ring system, which is crucial for its biological activity. The molecular weight is approximately 244.34 g/mol, and its chemical structure can be depicted as follows:
The structural characteristics enable binding to serotonin receptors, facilitating its therapeutic effects.
Avitriptan undergoes various chemical reactions during its synthesis, including:
The synthesis process must be carefully controlled to minimize the formation of by-products, which can complicate purification efforts.
Avitriptan acts primarily on serotonin receptors in the brain. Upon administration, it selectively binds to the 5-HT1B and 5-HT1D receptors, leading to:
This dual action effectively alleviates migraine symptoms by addressing both vascular changes and neurogenic inflammation.
Avitriptan exhibits several notable physical and chemical properties:
These properties influence its formulation for therapeutic use, ensuring adequate bioavailability upon administration.
While Avitriptan has not been marketed, its potential applications include:
Avitriptan emerged during the "second-generation" triptan development era (mid-1990s), following the clinical success of sumatriptan. Pharmaceutical researchers sought compounds addressing sumatriptan's limitations: low oral bioavailability (∼15%), short plasma half-life (∼2.5 hours), and suboptimal receptor selectivity [1] [10]. As part of this wave, avitriptan was classified pharmacologically as a serotonin 5-HT~1B~/5-HT~1D~ receptor agonist with additional affinity at the 5-HT~1F~ subtype [1] [5]. This classification positioned it within the broader therapeutic strategy of targeting cranial vasoconstriction and neurogenic inflammation implicated in migraine pathophysiology [3].
Early studies identified avitriptan's potential advantages, including higher lipophilicity (cLogP ≈1.5) for improved blood-brain barrier penetration compared to sumatriptan [5]. Phase I/II trials (e.g., PMID: 9664749) confirmed its bioavailability and preliminary efficacy in migraineurs, yet development was discontinued prior to Phase III, likely due to competitive clinical landscapes and the emergence of other optimized triptans like eletriptan and almotriptan [1] [6]. Consequently, avitriptan remains classified as an investigational triptan with significant research value for structure-activity relationship (SAR) analyses [4] [5].
Avitriptan's chemical structure follows the canonical triptan scaffold comprising three key domains: an indole heterocycle, a 3-alkyl linker, and a polar sulfonamide terminus, augmented by a unique heteroaromatic piperazine substitution. Its systematic IUPAC name is 1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methyl-methanesulfonamide [4] [5].
Table 1: Physicochemical Properties of Avitriptan
Property | Value | Significance |
---|---|---|
Molecular Formula | C~22~H~30~N~6~O~3~S | Defines elemental composition and molecular mass |
Molecular Weight | 458.58 g/mol | Impacts pharmacokinetics and dosing |
Hydrogen Bond Donors | 2 (indole NH, sulfonamide NH) | Influences solubility and receptor interactions |
Hydrogen Bond Acceptors | 7 (N, O, pyrimidine atoms) | Affects membrane permeability and binding affinity |
Rotatable Bonds | 9 | Relates to conformational flexibility and entropic binding penalties |
Topological Polar Surface Area | 111.83 Ų | Predicts moderate blood-brain barrier penetration |
Calculated LogP (XLogP) | 1.52 | Indicates lipophilicity; optimal for CNS-active drugs (desired range: 1–3) |
Lipinski's Rule Compliance | 0 violations | Suggests favorable oral absorption potential |
These properties confer avitriptan with balanced hydrophilicity-lipophilicity, supporting adequate gastrointestinal absorption and central nervous system access while retaining sufficient aqueous solubility for formulation development. Its polar surface area (∼112 Ų) aligns with compounds exhibiting moderate blood-brain barrier penetration [5] [10].
Avitriptan exerts its antimigraine effects through potent and selective agonism at serotonin receptors, primarily the 5-HT~1B~ and 5-HT~1D~ subtypes. This activity triggers three interconnected mechanisms disrupting migraine pathophysiology:
Table 2: Avitriptan’s Receptor Binding Profile
Receptor Subtype | Affinity/Activity | Functional Role in Migraine |
---|---|---|
5-HT~1B~ | High affinity; full agonist | Vasoconstriction of intracranial vessels |
5-HT~1D~ | High affinity; full agonist | Inhibition of trigeminal CGRP/substance P release; central antinociception |
5-HT~1F~ | Moderate affinity | Inhibition of trigeminal activation (minor contribution) |
5-HT~2A~ | Weak agonist (EC~50~=123 nM) | Potential contributor to adverse effects (e.g., coronary vasospasm) |
5-HT~1A~/5-HT~7~ | Negligible activity | Lacks significant involvement in efficacy or side effects |
Avitriptan's affinity for 5-HT~1F~ receptors (moderate) may contribute peripherally by inhibiting trigeminal nerve activation, though its clinical significance remains less defined than 5-HT~1B/1D~ effects [4] [5]. Crucially, its weak agonism at 5-HT~2A~ receptors (EC~50~ ≈123 nM) differentiated it from non-selective ergot alkaloids but raised theoretical concerns for vascular side effects, partly influencing its discontinued development [4]. Pharmacodynamic studies in migraine patients confirmed dose-dependent reductions in headache intensity at 150–200 mg doses, validating target engagement [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0